Royal Jelly acid

描述

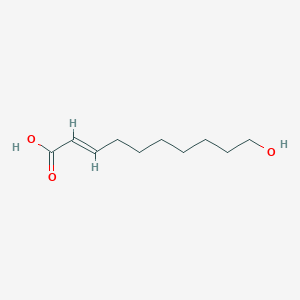

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-10-hydroxydec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBZHVUGQROELI-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CC(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC/C=C/C(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045504 | |

| Record name | trans-10-Hydroxy-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14113-05-4 | |

| Record name | trans-10-Hydroxy-2-decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxydecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14113-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-10-Hydroxy-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-10-Hydroxy-2-decenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-HYDROXYDECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B519G7TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anti-Neuroinflammatory Properties of 10-Hydroxy-2-Decenoic Acid: A Deep Dive into Signaling Pathways and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex process is primarily mediated by the activation of glial cells, particularly microglia and astrocytes, which release a cascade of pro-inflammatory mediators. There is a growing interest in identifying novel therapeutic agents that can modulate these inflammatory pathways. 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found exclusively in royal jelly, has emerged as a promising candidate due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the signaling pathways modulated by 10-HDA in the context of neuroinflammation, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathways Modulated by 10-HDA in Neuroinflammation

10-HDA exerts its anti-neuroinflammatory effects by targeting several key signaling cascades within microglial cells, the resident immune cells of the central nervous system. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of neuroinflammation and is commonly used in experimental models to mimic this process. 10-HDA has been shown to significantly attenuate LPS-induced inflammatory responses.

Inhibition of Pro-inflammatory Pathways: TNF-α/NF-κB and NLRP3 Inflammasome

A primary mechanism of 10-HDA's action is the suppression of the canonical pro-inflammatory signaling pathways. Pretreatment with 10-HDA significantly reduces the production of pro-inflammatory mediators in LPS-treated microglial cells and in the brains of mice.[1][2] This is achieved through the inhibition of the Tumor Necrosis Factor-alpha (TNF-α)/Nuclear Factor-kappa B (NF-κB) axis and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome-Interleukin-1β (IL-1β) pathway.[1][2][3]

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; TNF_alpha [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#FBBC05", fontcolor="#202124"]; IL_1beta [label="IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDA [label="10-HDA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> NF_kB [color="#5F6368"]; TLR4 -> NLRP3 [color="#5F6368"]; NF_kB -> TNF_alpha [color="#5F6368"]; NLRP3 -> IL_1beta [color="#5F6368"]; TNF_alpha -> Neuroinflammation [color="#5F6368"]; IL_1beta -> Neuroinflammation [color="#5F6368"]; HDA -> NF_kB [label="inhibits", color="#34A853", style=dashed, fontcolor="#34A853"]; HDA -> NLRP3 [label="inhibits", color="#34A853", style=dashed, fontcolor="#34A853"];

// Invisible edges for alignment {rank=same; LPS; HDA} } . Caption: 10-HDA inhibits LPS-induced pro-inflammatory signaling.

Activation of Autophagy via FOXO1

10-HDA has been demonstrated to induce autophagy, a cellular process for degrading and recycling cellular components, which plays a crucial role in mitigating inflammation.[1][2] This is evidenced by increased levels of microtubule-associated protein 1 light chain 3-II (LC3-II) and decreased expression of SQSTM1/p62.[2] The induction of autophagy by 10-HDA is mediated through the activation of Forkhead box protein O1 (FOXO1).[1][2] 10-HDA promotes the nuclear localization and transcriptional activity of FOXO1.[1][2] Inhibition of either FOXO1 or autophagy diminishes the anti-inflammatory effects of 10-HDA, confirming the importance of this pathway.[1][2]

// Nodes HDA [label="10-HDA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FOXO1 [label="FOXO1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HDA -> FOXO1 [label="activates", color="#34A853", fontcolor="#34A853"]; FOXO1 -> Autophagy [label="induces", color="#4285F4", fontcolor="#4285F4"]; Autophagy -> Inflammation [label="inhibits", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; } . Caption: 10-HDA induces FOXO1-mediated autophagy to reduce inflammation.

Targeting p53 to Inhibit Inflammation and Promote Autophagy

Another identified target of 10-hydroxydecanoic acid (10-HDAA), a closely related fatty acid, is the tumor suppressor protein p53.[4] 10-HDAA has been shown to decrease LPS-induced elevation of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) in microglial cells.[4] The anti-inflammatory effect of 10-HDAA is potentially mediated through p53 in two ways: by directly deactivating the NLRP3 inflammasome pathway and by indirectly promoting autophagy.[4]

// Nodes HDAA [label="10-HDAA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HDAA -> p53 [label="targets", color="#34A853", fontcolor="#34A853"]; p53 -> NLRP3 [label="deactivates", color="#4285F4", style=dashed, fontcolor="#4285F4"]; p53 -> Autophagy [label="promotes", color="#4285F4", fontcolor="#4285F4"]; NLRP3 -> Inflammation [color="#EA4335"]; Autophagy -> Inflammation [label="inhibits", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; } . Caption: 10-HDAA targets p53 to modulate inflammation and autophagy.

Activation of the AMPK/PI3K/AKT Pathway

Beyond its direct anti-inflammatory effects on microglia, 10-HDA also plays a role in maintaining the integrity of the blood-brain barrier (BBB), which is often compromised during neuroinflammation. 10-HDA has been shown to alleviate LPS-induced BBB dysfunction.[5] This protective effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway and the downstream Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway.[5][6] Activation of this cascade helps to inhibit the degradation of tight junction proteins, thus preserving BBB integrity.[5][6]

// Nodes HDA [label="10-HDA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; TJ_Proteins [label="Tight Junction\nProteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; BBB_Integrity [label="Blood-Brain Barrier\nIntegrity", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HDA -> AMPK [label="activates", color="#34A853", fontcolor="#34A853"]; AMPK -> PI3K [label="activates", color="#4285F4", fontcolor="#4285F4"]; PI3K -> AKT [label="activates", color="#FBBC05", fontcolor="#FBBC05"]; AKT -> TJ_Proteins [label="stabilizes", color="#FBBC05", fontcolor="#FBBC05"]; TJ_Proteins -> BBB_Integrity [color="#34A853"]; } . Caption: 10-HDA activates the AMPK/PI3K/AKT pathway to protect the BBB.

Quantitative Data on the Effects of 10-HDA on Neuroinflammatory Markers

The anti-neuroinflammatory effects of 10-HDA have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Effects of 10-HDA on Pro-inflammatory Mediators in LPS-stimulated Microglial Cells

| Cell Line | Treatment | Pro-inflammatory Mediator | Effect | Reference |

| BV-2 | 10-HDA pretreatment followed by LPS | TNF-α | Significantly reduced production | [1] |

| BV-2 | 10-HDA pretreatment followed by LPS | IL-1β | Significantly reduced production | [1] |

| BV-2, N9 | 10-HDAA pretreatment followed by LPS | iNOS | Decreased elevation | [4] |

| BV-2, N9 | 10-HDAA pretreatment followed by LPS | NO | Decreased elevation | [4] |

Table 2: In Vivo Effects of 10-HDA on Neuroinflammation in LPS-treated Mice

| Animal Model | Treatment | Pro-inflammatory Mediator | Effect | Reference |

| C57BL/6J Mice | 10-HDA pretreatment followed by LPS | Pro-inflammatory mediators in the brain | Significantly reduced production | [1] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the literature on 10-HDA and neuroinflammation.

In Vitro Model of LPS-Induced Neuroinflammation in Microglial Cells

This protocol describes the induction and assessment of neuroinflammation in the BV-2 microglial cell line.

1. Cell Culture:

-

Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

2. Treatment:

-

Seed BV-2 cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a density of 2 x 10^5 cells/well for a 24-well plate.[7]

-

Allow cells to adhere for 24 hours.

-

Pre-incubate the cells with desired concentrations of 10-HDA for 1-2 hours.[7]

-

Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified duration (e.g., 6, 12, or 24 hours).[7]

-

Include a vehicle control (medium without LPS and 10-HDA) and an LPS-only control.

3. Assessment of Inflammatory Response:

-

Cytokine Analysis (ELISA):

-

After the incubation period, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove cellular debris.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[1][7]

-

-

Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., p-NF-κB, NLRP3, LC3-II, p-AMPK) and appropriate secondary antibodies.

-

Visualize and quantify protein bands using a chemiluminescence detection system.[1][5]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from the cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for genes of interest (e.g., Tnf, Il1b).

-

Normalize gene expression to a housekeeping gene (e.g., Gapdh).[1]

-

// Nodes Start [label="Seed BV-2 Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreat [label="Pre-treat with 10-HDA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect Supernatant\nand Cell Lysate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Inflammatory Markers\n(ELISA, Western Blot, qRT-PCR)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Pretreat [color="#5F6368"]; Pretreat -> Stimulate [color="#5F6368"]; Stimulate -> Incubate [color="#5F6368"]; Incubate -> Collect [color="#5F6368"]; Collect -> Analyze [color="#5F6368"]; } . Caption: Experimental workflow for in vitro neuroinflammation studies.

Assessment of Microglial Activation

Microglial activation is a hallmark of neuroinflammation and can be assessed both in vitro and in vivo.

1. Immunocytochemistry/Immunohistochemistry:

-

Fix cells (in vitro) or brain tissue sections (in vivo).

-

Permeabilize the cells/tissue and block non-specific antibody binding.

-

Incubate with a primary antibody against a microglial activation marker, such as Ionized calcium-binding adapter molecule 1 (Iba1) or CD68.[8]

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize and quantify the staining intensity and morphological changes (e.g., from a ramified, resting state to an amoeboid, activated state) using a fluorescence microscope.[9][10]

2. Morphological Analysis (Sholl Analysis):

-

This method quantifies the complexity of microglial branching.

-

Overlay concentric circles on an image of a stained microglial cell.

-

Count the number of intersections of microglial processes with each circle to assess the degree of ramification.[11]

Conclusion and Future Directions

10-hydroxy-2-decenoic acid demonstrates significant therapeutic potential for neuroinflammatory disorders by modulating multiple key signaling pathways. Its ability to suppress pro-inflammatory cytokine production, induce protective autophagy, and maintain blood-brain barrier integrity highlights its multifaceted mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic efficacy of 10-HDA and its derivatives.

Future research should focus on elucidating the precise molecular interactions of 10-HDA with its targets, exploring its efficacy in a wider range of animal models of neurodegenerative diseases, and investigating potential synergistic effects with other anti-inflammatory compounds. The development of optimized delivery systems to enhance its bioavailability in the central nervous system will also be crucial for its translation into a clinical setting. This comprehensive understanding will be instrumental for drug development professionals in harnessing the full therapeutic potential of this unique natural compound.

References

- 1. Trans-10-hydroxy-2-decenoic acid protects against LPS-induced neuroinflammation through FOXO1-mediated activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trans-10-hydroxy-2-decenoic acid alleviates LPS-induced blood-brain barrier dysfunction by activating the AMPK/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model | Semantic Scholar [semanticscholar.org]

- 10. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

Investigating the Antimicrobial Spectrum of 10-Hydroxy-2-Decenoic Acid (10-HDA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxy-2-decenoic acid (10-HDA), a unique medium-chain fatty acid predominantly found in royal jelly, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth exploration of the antimicrobial spectrum of 10-HDA, presenting quantitative data on its efficacy against a range of pathogenic bacteria and fungi. Detailed experimental protocols for key antimicrobial assays are provided to facilitate reproducible research. Furthermore, this guide elucidates the current understanding of 10-HDA's mechanisms of action, including its impact on bacterial signaling pathways, visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Natural products have historically been a rich source of new drugs, and 10-hydroxy-2-decenoic acid (10-HDA) has emerged as a promising candidate. This unsaturated fatty acid is a major lipid component of royal jelly, the exclusive food of queen honeybees.[1] Beyond its role in bee biology, 10-HDA has been shown to possess a variety of pharmacological properties, including anti-inflammatory, immunomodulatory, and antitumor effects.[2][3] This guide focuses specifically on its antimicrobial activities, providing a consolidated overview of its spectrum of action and the methodologies used to evaluate it.

Antimicrobial Spectrum of 10-HDA

10-HDA exhibits a broad spectrum of antimicrobial activity, demonstrating inhibitory and cidal effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][4] Its efficacy is influenced by factors such as pH, with stronger inhibitory effects observed at lower pH levels.[5]

Antibacterial Activity

Quantitative data on the antibacterial activity of 10-HDA are summarized in the tables below. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of 10-HDA against Various Bacteria

| Bacterial Species | Gram Stain | MIC (µg/mL) | MIC (µM) | Reference(s) |

| Staphylococcus aureus | Positive | 4.28 - 8.19 | 23 - 44 | [2][6] |

| Staphylococcus intermedius B | Positive | 4.28 - 8.19 | 23 - 44 | [2][6] |

| Staphylococcus xylosus | Positive | 4.28 - 8.19 | 23 - 44 | [2][6] |

| Streptococcus alactolyticus | Positive | 4.28 - 8.19 | 23 - 44 | [2][6] |

| Bacillus subtilis | Positive | 620 | 3329 | [7] |

| Paenibacillus larvae (ERIC I/II) | Positive | 600 - 1780 | 3221 - 9557 | [5] |

| Paenibacillus larvae (ERIC III/IV) | Positive | 2600 - 2800 | 13962 - 15035 | [5] |

| Escherichia coli (hemolytic) | Negative | 7.45 - 7.99 | 40 - 43 | [2][6] |

| Salmonella choleraesuis | Negative | 7.45 - 7.99 | 40 - 43 | [2][6] |

| Vibrio parahaemolyticus | Negative | 7.45 - 7.99 | 40 - 43 | [2][6] |

| Pseudomonas aeruginosa | Negative | > highest tested | > highest tested | [2][6] |

Table 2: Minimum Bactericidal Concentration (MBC) of 10-HDA against Various Bacteria

| Bacterial Species | Gram Stain | MBC (µg/mL) | MBC (µM) | Reference(s) |

| Staphylococcus aureus | Positive | 6.15 - 12.29 | 33 - 66 | [2][6] |

| Staphylococcus intermedius B | Positive | 6.15 - 12.29 | 33 - 66 | [2][6] |

| Staphylococcus xylosus | Positive | 6.15 - 12.29 | 33 - 66 | [2][6] |

| Streptococcus alactolyticus | Positive | 6.15 - 12.29 | 33 - 66 | [2][6] |

| Escherichia coli (hemolytic) | Negative | 13.78 - 14.52 | 74 - 78 | [2][6] |

| Salmonella choleraesuis | Negative | 13.78 - 14.52 | 74 - 78 | [2][6] |

| Vibrio parahaemolyticus | Negative | 13.78 - 14.52 | 74 - 78 | [2][6] |

Antifungal Activity

The antifungal properties of 10-HDA have also been reported, although quantitative data is less abundant compared to its antibacterial activity. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that kills a particular fungus.

Table 3: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of 10-HDA against Fungi

| Fungal Species | MIC (mg/mL) | MFC (mg/mL) | Reference(s) |

| Candida albicans | 31.2 | 62.5 | [4] |

| Candida parapsilosis | 31.2 | 62.5 | [4] |

| Penicillium digitatum | 62.5 | 125 | [4] |

| Aspergillus flavus | 62.5 | 125 | [4] |

Mechanisms of Antimicrobial Action

The antimicrobial effects of 10-HDA are multifaceted, involving disruption of cellular integrity and interference with key regulatory pathways.

Disruption of Cell Membrane Integrity

A primary mechanism of 10-HDA's action is the disruption of the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular components such as ions and macromolecules, and ultimately, cell death. This mechanism is common for many fatty acids and is a key contributor to its broad-spectrum activity.[8]

Interference with Bacterial Signaling and Virulence

Beyond direct membrane damage, 10-HDA has been shown to modulate bacterial virulence by interfering with signaling pathways, particularly in Staphylococcus aureus. At sub-inhibitory concentrations, 10-HDA significantly reduces biofilm formation.[3] This is achieved, in part, by downregulating the expression of key global regulators such as sarA and agrA.[3] These regulators control the expression of a wide array of virulence factors, including toxins and adhesins, and play a crucial role in biofilm development.

Antifungal Mechanism

The antifungal action of fatty acids like 10-HDA is primarily attributed to their interaction with the fungal cell wall and membrane.[9] This interaction disrupts membrane fluidity and integrity, leading to leakage of cellular contents and ultimately cell death. The specific molecular targets within the fungal cell envelope are an area of ongoing research.

Experimental Protocols

To ensure the reproducibility of antimicrobial studies on 10-HDA, detailed experimental protocols are essential. The following sections outline the methodologies for determining MIC, MBC/MFC, and anti-biofilm activity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of 10-HDA that inhibits the visible growth of a microorganism.[10]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

10-HDA stock solution (dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) due to its hydrophobic nature)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the 10-HDA stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of the test microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the standardized inoculum to each well containing the 10-HDA dilutions.

-

Include a positive control (broth with inoculum, no 10-HDA) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of 10-HDA in which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed as a continuation of the MIC test to determine the lowest concentration of 10-HDA that kills the microorganism.[5][11]

Procedure:

-

Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates under suitable conditions until colonies are visible in the control plates.

-

The MBC or MFC is the lowest concentration of 10-HDA from which no microbial growth is observed on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition Assay using Crystal Violet

This method quantifies the ability of 10-HDA to inhibit biofilm formation.[7][12]

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

10-HDA stock solution

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Dispense 100 µL of bacterial suspension (adjusted to a specific OD, e.g., 0.1 at 600 nm) into the wells of a 96-well plate.

-

Add 100 µL of various concentrations of 10-HDA (typically at sub-MIC levels) to the wells. Include a control with no 10-HDA.

-

Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.

-

Gently wash the wells twice with PBS to remove planktonic cells.

-

Air dry the plate.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Wash the wells with water to remove excess stain and then dry the plate.

-

Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a plate reader. The reduction in absorbance in the presence of 10-HDA indicates biofilm inhibition.

Conclusion

10-Hydroxy-2-decenoic acid demonstrates a promising and broad antimicrobial spectrum, with notable activity against a range of clinically relevant bacteria and fungi. Its multifaceted mechanism of action, which includes cell membrane disruption and interference with key virulence-regulating signaling pathways, makes it an attractive candidate for further investigation as a potential therapeutic agent. The detailed protocols provided in this guide are intended to support and standardize future research into the antimicrobial properties of this intriguing natural compound. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for synergistic combinations with existing antimicrobial drugs.

References

- 1. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. static.igem.org [static.igem.org]

- 5. hh-publisher.com [hh-publisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Specificity and Mode of Action of the Antifungal Fatty Acid cis-9-Heptadecenoic Acid Produced by Pseudozyma flocculosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty Acid Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Half Maximal Inhibitory Concentration (IC50) Determination [bio-protocol.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Staphylococcus aureus SarA is a Regulatory Protein Responsive to Redox and pH that can Support Bacteriophage Lambda Integrase-Mediated Excision/Recombination - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Queen Bee Acid: A Technical Guide

An in-depth exploration of the discovery, historical context, and biological signaling of (E)-9-oxodec-2-enoic acid, a key pheromone in honey bee society.

Introduction

(E)-9-oxodec-2-enoic acid, colloquially known as Queen Bee Acid or 9-ODA, stands as a cornerstone in the field of chemical ecology and sociobiology. As the principal component of the queen honey bee's mandibular pheromone (QMP), this deceptively simple fatty acid orchestrates a complex suite of behavioral and physiological responses within the honey bee colony, ensuring the queen's reproductive dominance and maintaining social order. This technical guide provides a comprehensive overview of the discovery and historical context of Queen Bee Acid, details the seminal experimental protocols that elucidated its structure and function, and explores the current understanding of its molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the intricate world of pheromonal communication and its potential applications.

Historical Context and Discovery

The mid-20th century marked a "golden period" for bee research, with scientists at the Rothamsted Experimental Station in the United Kingdom making profound strides in understanding the complex social dynamics of the honey bee. At the forefront of this research was the British entomologist Dr. Colin G. Butler. For years, it was known that a so-called "queen substance" was responsible for inhibiting the rearing of new queens and the development of ovaries in worker bees. However, the chemical nature of this substance remained a mystery.

In a landmark series of studies, Dr. Butler, in collaboration with chemists Dr. Robert K. Callow and Dr. Norah C. Johnston, successfully isolated and identified this elusive compound. Their seminal 1962 paper in the Proceedings of the Royal Society B detailed the painstaking process of extracting the active substance from the mandibular glands of queen bees and its subsequent chemical characterization. They named the identified compound 9-oxodec-2-enoic acid. This discovery was a pivotal moment, providing the first chemical identification of a primer pheromone in a social insect and opening the door to a deeper understanding of chemical communication in the animal kingdom.

Quantitative Data on Queen Mandibular Pheromone Composition

The queen mandibular pheromone is a complex blend of several compounds, with 9-ODA being the most abundant and functionally significant. The precise composition can vary depending on the queen's age, mating status, and health. The following table summarizes the typical quantities of the major components found in a single queen equivalent (Qeq), which is the amount of pheromone present in a mature, mated queen.

| Compound | Abbreviation | Typical Quantity (µg/Qeq) |

| (E)-9-oxodec-2-enoic acid | 9-ODA | ~150 - 250 |

| (R,S)-9-hydroxydec-2-enoic acid | 9-HDA | ~80 - 120 |

| Methyl p-hydroxybenzoate | HOB | ~20 - 40 |

| 4-hydroxy-3-methoxyphenylethanol | HVA | ~2 - 4 |

Experimental Protocols

The identification and characterization of Queen Bee Acid were the result of meticulous and innovative experimental work. The following sections detail the methodologies employed in the key experiments.

Isolation of (E)-9-oxodec-2-enoic acid

Objective: To extract and purify the active "queen substance" from the mandibular glands of queen honey bees.

Methodology (based on Butler, Callow, & Johnston, 1962):

-

Gland Dissection: Mandibular glands were dissected from the heads of mature queen honey bees.

-

Solvent Extraction: The dissected glands were homogenized in a solvent such as ethanol or acetone to extract the active compounds.

-

Purification: The crude extract was subjected to a series of purification steps, including:

-

Solvent Partitioning: The extract was partitioned between an organic solvent and an aqueous solution to separate compounds based on their polarity.

-

Chromatography: Column chromatography and paper chromatography were employed to separate the components of the extract based on their differential adsorption to a stationary phase.

-

-

Bioassay-Guided Fractionation: At each stage of purification, the resulting fractions were tested for their biological activity (inhibition of queen rearing) to guide the isolation of the active compound.

-

Crystallization: The purified active fraction was crystallized to obtain a pure sample of the "queen substance."

Structural Elucidation and Synthesis of (E)-9-oxodec-2-enoic acid

Objective: To determine the chemical structure of the isolated "queen substance" and to confirm its identity through chemical synthesis.

Methodology (based on Callow & Johnston, 1960):

-

Spectroscopic Analysis: The purified crystalline substance was subjected to various spectroscopic techniques of the era, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (though rudimentary by today's standards), to determine its functional groups and overall structure.

-

Chemical Degradation: The molecule was broken down into smaller, identifiable fragments through chemical reactions to deduce its carbon skeleton.

-

Synthesis: Based on the proposed structure of 9-oxodec-2-enoic acid, a chemical synthesis was devised. A common synthetic route involved the condensation of 7-oxooctanal with malonic acid.

-

Comparison of Natural and Synthetic Products: The physical and chemical properties (e.g., melting point, spectroscopic data) and, crucially, the biological activity of the synthetic 9-ODA were compared to those of the natural "queen substance." An identical match confirmed the structure.

Bioassay for Inhibition of Queen Rearing

Objective: To assess the biological activity of extracts, fractions, and synthetic compounds in preventing worker bees from rearing new queens.

Methodology (based on Butler's work in the 1960s):

-

Colony Preparation: Small, queenless colonies of worker bees were established. The absence of a queen stimulates the workers to construct queen cells to rear new queens.

-

Test Substance Application: The substance to be tested (e.g., a purified fraction or synthetic 9-ODA) was dissolved in a suitable solvent and applied to a small, inert object (e.g., a piece of filter paper or a glass slide).

-

Introduction to the Colony: The treated object was introduced into the queenless colony.

-

Observation: The number of queen cells constructed by the worker bees in the presence of the test substance was recorded over a period of several days.

-

Control Groups: Control colonies were established that received either no treatment or a solvent-only control to ensure that the observed inhibition was due to the test substance and not other factors. A significant reduction in the number of queen cells constructed in the treated colonies compared to the control colonies indicated biological activity.

Signaling Pathways of Queen Bee Acid

(E)-9-oxodec-2-enoic acid elicits its profound effects on honey bee behavior and physiology through distinct signaling pathways, primarily categorized as "releaser" and "primer" effects.

Releaser Effect: Olfactory-Mediated Attraction

The releaser effects of 9-ODA are immediate behavioral responses, such as the attraction of drones for mating and the formation of a retinue of worker bees around the queen. This is mediated by the olfactory system.

Workflow of Olfactory Signaling:

Caption: Olfactory signaling pathway of 9-ODA.

Mechanism:

-

Binding to Receptor: Volatilized 9-ODA molecules enter the pores of the bee's antennae and bind to a specific olfactory receptor, AmOr11, located on the surface of olfactory sensory neurons (OSNs).

-

Neuronal Activation: The binding of 9-ODA to AmOr11 triggers a conformational change in the receptor, leading to the opening of ion channels and the generation of an action potential in the OSN.

-

Signal Transduction to the Brain: The OSNs transmit this electrical signal to the antennal lobe of the bee's brain. In drones, this signal is processed in specialized, enlarged glomeruli known as macroglomeruli, which are highly sensitive to 9-ODA.

-

Behavioral Response: The processed signal is then relayed to higher brain centers, such as the mushroom bodies, which integrate the information and initiate a behavioral response, namely attraction towards the source of the pheromone.

Primer Effect: Physiological Inhibition of Ovary Development

The primer effects of 9-ODA are long-term physiological changes, most notably the inhibition of ovary development in worker bees. The precise molecular mechanism is still under active investigation, but it is known to involve the neuroendocrine system.

Proposed Signaling Pathway for Ovary Inhibition:

Unveiling the Anti-Aging Potential of 10-Hydroxy-2-Decenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found exclusively in royal jelly, is emerging as a promising agent in the field of dermatology and cosmetology with significant anti-aging properties. This technical guide provides a comprehensive overview of the mechanisms of action of 10-HDA, focusing on its role in promoting collagen synthesis, protecting against ultraviolet (UV) A-induced photodamage, and mitigating cellular senescence. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. Furthermore, this guide presents a summary of the current quantitative data on the efficacy of 10-HDA and visualizes the key signaling pathways involved in its anti-aging effects.

Introduction: The Science of Skin Aging and the Promise of 10-HDA

Skin aging is a complex biological process influenced by both intrinsic and extrinsic factors. Intrinsic aging is a natural, genetically determined process characterized by a decline in the physiological functions of the skin. Extrinsic aging, on the other hand, is accelerated by environmental factors, with exposure to ultraviolet (UV) radiation being the primary contributor, a process known as photoaging. The visible signs of skin aging, such as wrinkles, fine lines, and loss of elasticity, are largely attributed to the degradation of the extracellular matrix (ECM), particularly collagen, and an increase in cellular senescence.

10-Hydroxy-2-decenoic acid (10-HDA) is a bioactive lipid component of royal jelly, a substance secreted by honeybees.[1] It has garnered significant attention for its diverse pharmacological activities, including its potential to counteract the signs of skin aging.[1] This document serves as a technical resource for researchers and professionals in the pharmaceutical and cosmetic industries, detailing the anti-aging properties of 10-HDA and providing the necessary tools to investigate its potential further.

Mechanisms of Anti-Aging Action

The anti-aging effects of 10-HDA are multifaceted, targeting key molecular and cellular pathways involved in the aging process.

Promotion of Collagen Synthesis

Collagen is the most abundant protein in the skin, providing structural integrity and elasticity. With age, collagen production by dermal fibroblasts decreases, leading to the formation of wrinkles and sagging skin. 10-HDA has been shown to stimulate collagen production in human dermal fibroblasts.[1][2] This pro-collagen activity is believed to be mediated, in part, through the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of ECM protein synthesis.

Protection Against UVA-Induced Photodamage

UVA radiation penetrates deep into the dermis, generating reactive oxygen species (ROS) that cause oxidative stress. This leads to a cascade of events, including the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM components. 10-HDA has demonstrated a protective effect against UVA-induced damage in human dermal fibroblasts.[2][3] It achieves this by reducing ROS production and suppressing the expression and activity of MMP-1 and MMP-3.[3] This protective mechanism is linked to the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often activated by oxidative stress and plays a central role in photoaging.

Attenuation of Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that contributes to the aging phenotype. Senescent cells accumulate in aging skin and secrete a variety of pro-inflammatory molecules, further contributing to tissue degradation. 10-HDA has been shown to protect human dermal fibroblasts from UVA-induced cellular senescence.[3] One of the key findings is the significant downregulation of LMNAΔ150, a truncated form of lamin A associated with premature aging syndromes, in UVA-exposed fibroblasts treated with 10-HDA.[2]

Quantitative Data on the Efficacy of 10-HDA

The following tables summarize the available quantitative data on the anti-aging effects of 10-HDA from in vitro studies.

| Parameter | Cell Type | Treatment | Result | Reference |

| UVA-Induced LMNAΔ150 Expression | Human Dermal Fibroblasts | 10-HDA post-UVA exposure | >8.22-fold downregulation of LMNAΔ150 mRNA | [2] |

| UVA-Induced Cytotoxicity | Human Dermal Fibroblasts | 10-HDA | Significant protection | [3] |

| UVA-Induced ROS Production | Human Dermal Fibroblasts | 10-HDA | Significant reduction | [3] |

| UVA-Induced Cellular Senescence | Human Dermal Fibroblasts | 10-HDA | Significant reduction | [3] |

| Collagen Production | Human Dermal Fibroblasts | 10-HDA | Stimulated | [1][3] |

| UVA-Induced MMP-1 Expression | Human Dermal Fibroblasts | 10-HDA | Suppressed at mRNA and protein levels | [3] |

| UVA-Induced MMP-3 Expression | Human Dermal Fibroblasts | 10-HDA | Suppressed at mRNA and protein levels | [3] |

| Parameter | Assay | IC50 / Effective Concentration | Reference |

| MITF Protein Expression Inhibition | Western Blot in B16F1 melanoma cells | IC50 = 0.86 mM |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-aging properties of 10-HDA.

In Vitro Collagen Synthesis Assay (Sircol™ Collagen Assay)

This protocol outlines the measurement of soluble collagen produced by human dermal fibroblasts in culture.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

10-HDA stock solution

-

Sircol™ Soluble Collagen Assay Kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)

-

Acid-pepsin extraction reagent (0.1 mg/mL pepsin in 0.5 M acetic acid)

-

Microcentrifuge tubes

-

Microplate reader (555 nm)

Procedure:

-

Cell Culture and Treatment:

-

Seed HDFs in 6-well plates and culture until they reach 80-90% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with various concentrations of 10-HDA in serum-free medium for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

-

Sample Collection:

-

Collect the cell culture supernatant into microcentrifuge tubes.

-

To extract cell-associated collagen, wash the cell layer with PBS and add the acid-pepsin extraction reagent. Incubate at 4°C overnight with gentle agitation.

-

-

Collagen Assay (as per manufacturer's instructions):

-

Add 1 ml of Sircol Dye Reagent to 100 µl of the sample or collagen standard in a microcentrifuge tube.

-

Mix gently for 30 minutes at room temperature to allow the collagen-dye complex to precipitate.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the complex.

-

Carefully discard the supernatant.

-

Add 750 µl of ice-cold Acid-Salt Wash Reagent to the pellet and centrifuge again.

-

Discard the supernatant and dissolve the pellet in 1 ml of Alkali Reagent.

-

-

Measurement:

-

Transfer 200 µl of the dissolved pellet solution to a 96-well plate.

-

Measure the absorbance at 555 nm using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using the collagen standard provided in the kit.

-

Calculate the collagen concentration in the samples based on the standard curve.

-

Matrix Metalloproteinase (MMP-1 and MMP-3) Activity Assay (Fluorometric)

This protocol describes a method to measure the enzymatic activity of MMP-1 and MMP-3 in cell culture supernatants.

Materials:

-

Fluorometric MMP Activity Assay Kit (specific for MMP-1 and MMP-3, containing a fluorogenic substrate)

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium

-

10-HDA stock solution

-

UVA light source

-

Black 96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture HDFs in a 96-well plate.

-

Pre-treat the cells with different concentrations of 10-HDA for 24 hours.

-

Expose the cells to UVA radiation (e.g., 10 J/cm²) in PBS.

-

After irradiation, replace the PBS with a serum-free medium and incubate for 24-48 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

MMP Activity Assay (as per manufacturer's instructions):

-

Activate the pro-MMPs in the supernatant according to the kit's protocol (often using APMA - 4-aminophenylmercuric acetate).

-

Add the activated supernatant and the fluorogenic MMP substrate to the wells of a black 96-well plate.

-

Include positive controls (recombinant active MMP-1 and MMP-3) and a negative control (substrate alone).

-

-

Measurement:

-

Incubate the plate at 37°C and measure the fluorescence intensity at the appropriate excitation and emission wavelengths at different time points (kinetic assay) or after a fixed incubation period (endpoint assay).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the kinetic data or the total fluorescence at the endpoint.

-

Determine the inhibitory effect of 10-HDA on MMP activity by comparing the results from treated and untreated cells.

-

Assessment of UVA-Induced Photoaging in Human Dermal Fibroblasts

This protocol details a method to induce and assess photoaging in HDFs and to evaluate the protective effects of 10-HDA.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium

-

10-HDA stock solution

-

UVA light source with a calibrated dosimeter

-

Phosphate-Buffered Saline (PBS)

-

Reagents for ROS detection (e.g., DCFH-DA)

-

Reagents for DNA damage assessment (e.g., Comet assay kit)

-

Flow cytometer and fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed HDFs in appropriate culture vessels (e.g., 6-well plates).

-

Pre-treat the cells with various concentrations of 10-HDA for 24 hours.

-

-

UVA Irradiation:

-

Wash the cells with PBS and cover them with a thin layer of PBS.

-

Expose the cells to a specific dose of UVA radiation (e.g., 5-20 J/cm²). The exact dose should be determined based on cell viability assays (e.g., MTT assay).

-

A control group should be sham-irradiated.

-

-

Post-Irradiation Analysis:

-

ROS Production: Immediately after irradiation, incubate the cells with a ROS-sensitive fluorescent probe like DCFH-DA and analyze by flow cytometry or fluorescence microscopy.

-

DNA Damage (Comet Assay): At a specified time post-irradiation (e.g., 1-4 hours), perform the Comet assay to assess DNA strand breaks.

-

Cell Viability (MTT Assay): At 24-48 hours post-irradiation, perform an MTT assay to assess cell viability.

-

-

Data Analysis:

-

Quantify the fluorescence intensity for ROS levels, the tail moment in the Comet assay for DNA damage, and the absorbance in the MTT assay for cell viability.

-

Compare the results from 10-HDA-treated cells with the UVA-irradiated control to determine the protective effect.

-

Quantification of Cellular Senescence (SA-β-gal Staining)

This protocol describes the staining and quantification of senescent cells using the senescence-associated β-galactosidase (SA-β-gal) assay.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium

-

10-HDA stock solution

-

UVA light source

-

SA-β-gal staining kit (containing fixative solution, staining solution, and X-gal)

-

Light microscope

Procedure:

-

Induction of Senescence and Treatment:

-

Induce senescence in HDFs, for example, by repeated exposure to a sub-lethal dose of UVA radiation.

-

Treat the cells with different concentrations of 10-HDA during and after the senescence induction period.

-

-

SA-β-gal Staining (as per manufacturer's instructions):

-

Wash the cells with PBS and fix them with the provided fixative solution for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Add the staining solution containing X-gal to the cells.

-

Incubate the cells at 37°C in a CO₂-free incubator for 12-16 hours, or until a blue color develops in senescent cells.

-

-

Quantification:

-

Under a light microscope, count the number of blue-stained (senescent) cells and the total number of cells in several random fields of view.

-

Calculate the percentage of senescent cells for each treatment condition.

-

-

Data Analysis:

-

Compare the percentage of senescent cells in the 10-HDA-treated groups with the untreated senescent control group.

-

Signaling Pathways

The anti-aging effects of 10-HDA are intricately linked to the modulation of key intracellular signaling pathways.

TGF-β/Smad Signaling Pathway in Collagen Synthesis

The TGF-β/Smad pathway is a central regulator of collagen gene expression. Upon binding of TGF-β to its receptor, a signaling cascade is initiated that leads to the phosphorylation and activation of Smad proteins. These activated Smads then translocate to the nucleus and act as transcription factors to promote the expression of collagen genes. 10-HDA is thought to positively influence this pathway, leading to increased collagen production.

References

- 1. Sircol⢠- Insoluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]

- 2. 10-Hydroxy-2-Decenoic Acid Prevents Ultraviolet A-Induced Expression of Lamin AÄ150 in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10-Hydroxy-2-decenoic acid prevents ultraviolet A-induced damage and matrix metalloproteinases expression in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 10-Hydroxy-2-Decenoic Acid (10-HDA)

Introduction

10-Hydroxy-2-decenoic acid (10-HDA) is a unique and major fatty acid found in royal jelly, a secretion from the glands of worker honeybees. It is a significant bioactive component responsible for many of royal jelly's health benefits, including its anti-inflammatory, antibacterial, and immunomodulatory properties.[1][2][3] The concentration of 10-HDA is a critical quality parameter for royal jelly and its derived products. High-performance liquid chromatography (HPLC) is a widely used, reliable, and robust analytical technique for the accurate quantification of 10-HDA.[4] This application note provides a detailed protocol for the determination of 10-HDA in various sample matrices using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Experimental Workflow

The overall workflow for the quantification of 10-HDA by HPLC is depicted in the diagram below.

Caption: Experimental workflow for 10-HDA quantification by HPLC.

Detailed Experimental Protocol

This protocol is a generalized procedure based on several validated methods.[4][5][6] Researchers may need to optimize certain parameters based on their specific instrumentation and sample matrix.

1. Materials and Reagents

-

10-HDA reference standard (≥98% purity)

-

Methyl 4-hydroxybenzoate (MHB) or α-naphthol as internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or deionized)

-

Phosphoric acid (analytical grade)

-

Royal jelly samples (fresh, lyophilized, or in product formulations)

-

Syringe filters (0.45 µm and 0.2 µm nylon or PTFE)

2. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 10-HDA reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of MHB and dissolve it in 10 mL of methanol.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the homogenized royal jelly sample into a 50 mL volumetric flask.[4]

-

Add 25 mL of a methanol/water (50:50, v/v) solution.[4] For lyophilized powder, extraction with absolute ethanol can also be effective.[5]

-

Sonicate the mixture for 30 minutes to ensure complete dissolution of 10-HDA.[4]

-

Add a known amount of the internal standard solution (e.g., 1 mL of 100 µg/mL MHB).

-

Bring the solution to volume with the dissolution solvent.

-

Filter the solution sequentially through 0.45 µm and 0.2 µm syringe filters into an HPLC vial.[4]

-

3. HPLC Conditions

The following table summarizes typical HPLC conditions for 10-HDA analysis.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[4][7] | Nova-pak C18 (150 x 3.9 mm, 4 µm)[5] | C18-H (150 x 4.0 mm)[6] |

| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:2.7, v/v/v)[4] | Methanol:Water (45:55, v/v) adjusted to pH 2.5 with Phosphoric Acid[6] | Methanol:Water:Phosphoric Acid (50:50:0.3, v/v/v) |

| Flow Rate | 1.0 mL/min[4][7] | 0.5 mL/min[6] | 0.8 mL/min |

| Column Temp. | 25 °C[4][7] | Ambient | 30 °C |

| Detection | UV at 215 nm[4][7] | UV at 225 nm[6][8] | UV at 210 nm |

| Injection Vol. | 3 µL[4] | 5 µL[6] | 10 µL |

| Internal Standard | Methyl 4-hydroxybenzoate (MHB)[4][5] | α-naphthol[6][8] | Not specified |

4. Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and plot the peak area ratio (10-HDA/IS) against the corresponding concentration of 10-HDA to construct a linear calibration curve.

-

Quantification: Inject the prepared sample solutions. The concentration of 10-HDA in the sample is determined using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of various published HPLC methods for 10-HDA quantification.

| Parameter | Method 1 | Method 2 | Method 3 |

| Recovery | 97.4 - 100.4%[4] | 95.0 - 99.2% (cream), 98.0 - 100.0% (powder)[1][5] | 99.81%[6] |

| LOD | ~0.05 µg/mL[4] | 0.5 mg/kg[1][5] | 21 ng[6] |

| LOQ | ~0.25 µg/mL[4] | 1.5 mg/kg[1][5] | 76.53 ng/mL[8] |

| RSD | 2.4 - 3.4%[4] | 1.3 - 2.1% (cream), 1.6 - 3.0% (powder)[5] | Not specified |

Signaling Pathways Modulated by 10-HDA

10-HDA has been shown to exert its biological effects by modulating several key cellular signaling pathways. These pathways are often implicated in inflammation, cell proliferation, and apoptosis. A simplified representation of some of these pathways is provided below.

Caption: Simplified diagram of signaling pathways modulated by 10-HDA.

Discussion of Signaling Pathways

10-HDA has been reported to influence several signaling cascades:

-

MAPK Pathway: It can increase the phosphorylation of JNK and p38, while decreasing the phosphorylation of ERK. This modulation can lead to the induction of apoptosis in cancer cells.[4]

-

NF-κB Pathway: 10-HDA can inhibit the NF-κB pathway by increasing the expression of its inhibitor, I-κB. The NF-κB pathway is a key regulator of inflammation.[4][9]

-

STAT3 Pathway: It has been shown to decrease the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival.[4]

-

PI3K/AKT Pathway: 10-HDA can activate the PI3K/AKT pathway, leading to increased levels of phosphorylated PI3K, AKT, and GSK3β. This pathway is involved in glucose metabolism.[5][10]

The described RP-HPLC method provides a reliable and accurate means for the quantification of 10-HDA in royal jelly and related products. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals. Furthermore, the understanding of the signaling pathways modulated by 10-HDA offers insights into its mechanisms of action and potential therapeutic applications.

References

- 1. Royal jelly acid: preparation, metabolism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Isolating 10-Hydroxy-2-Decenoic Acid (10-HDA) from Royal Jelly

Introduction

10-Hydroxy-2-decenoic acid (10-HDA) is a unique and bioactive unsaturated fatty acid that is a primary active compound found exclusively in royal jelly, a secretion from the hypopharyngeal and mandibular glands of young worker honeybees (Apis mellifera)[1][2]. Its presence is often used as a quality marker for royal jelly and its products[3][4]. 10-HDA is credited with a range of pharmacological activities, including antibacterial, anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a compound of significant interest for researchers, scientists, and drug development professionals[1][2][5][6]. This document provides detailed protocols for the extraction, purification, and quantification of 10-HDA from royal jelly.

Application Notes

The isolation of 10-HDA from the complex matrix of royal jelly involves a multi-step process, beginning with solvent extraction to separate the lipid fraction, followed by chromatographic techniques for purification. The choice of solvent and chromatographic conditions is critical to achieving high purity and yield. Common extraction methods utilize solvents such as ethanol, methanol, or a chloroform/methanol mixture to isolate the total lipid content[1][2][7]. Subsequent purification is typically achieved using column chromatography with a silica gel stationary phase, followed by high-performance liquid chromatography (HPLC) for final purification and quantification[7][8]. Proper handling and storage of royal jelly samples at low temperatures (e.g., -20°C or -80°C) are essential to prevent the degradation of 10-HDA[2][7].

Experimental Protocols

Protocol 1: Solvent Extraction of 10-HDA from Royal Jelly

This protocol outlines a common method for the initial extraction of the lipid fraction containing 10-HDA from fresh or lyophilized royal jelly.

Materials:

-

Fresh or lyophilized royal jelly

-

Methanol (HPLC grade)[2]

-

Chloroform (HPLC grade)[7]

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filter paper[7]

Procedure:

-

Sample Preparation: Weigh approximately 40 g of fresh royal jelly or an equivalent amount of lyophilized powder. If using fresh royal jelly, it should be thawed at room temperature if previously frozen[7].

-

Initial Extraction:

-

For a methanol-based extraction, reflux the royal jelly sample with methanol (e.g., 400 mL) for 30 minutes. This can be repeated multiple times to ensure complete extraction. Centrifuge the mixture at 4500 x g for 30 minutes and collect the supernatant[2].

-

Alternatively, for a chloroform-based extraction, add chloroform to the royal jelly at a 1:10 (w/v) ratio and stir or sonicate the mixture for 30 minutes. Filter the mixture to collect the filtrate[7].

-

-

Phase Separation (for Chloroform-based extraction):

-

Solvent Evaporation: Concentrate the collected supernatant/filtrate under reduced pressure using a rotary evaporator to obtain the crude extract[2][7].

-

Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Chromatographic Purification of 10-HDA

This protocol describes the purification of 10-HDA from the crude extract using silica gel column chromatography.

Materials:

-

Crude 10-HDA extract

-

Silica gel (for column chromatography)

-

Hexane (HPLC grade)[7]

-

Ethyl acetate (HPLC grade)[7]

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Column Preparation: Prepare a silica gel column by making a slurry of silica gel in hexane and carefully pouring it into the chromatography column. Allow the silica gel to pack evenly.

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform or the initial elution solvent and load it onto the top of the prepared silica gel column[7].

-

Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., 95:5, 90:10 hexane/ethyl acetate)[7].

-

Fraction Collection: Collect the eluting solvent in separate fractions.

-

Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing 10-HDA.

-

Pooling and Concentration: Combine the fractions that contain pure 10-HDA and concentrate them using a rotary evaporator to obtain the purified compound[7].

Protocol 3: Quantification of 10-HDA by HPLC

This protocol provides a standard Reverse-Phase HPLC (RP-HPLC) method for the quantification and purity assessment of the isolated 10-HDA.

Materials and Equipment:

-

Purified 10-HDA sample

-

10-HDA standard (≥98% purity)

-

HPLC system with a UV detector

-

Methanol (HPLC grade)

-

Ultrapure water

-

Syringe filters (0.45 µm and 0.2 µm)[11]

Procedure:

-

Standard Preparation: Prepare a stock solution of the 10-HDA standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 5 to 200 µg/mL)[14].

-

Sample Preparation: Accurately weigh the purified 10-HDA sample and dissolve it in the mobile phase or methanol to a known concentration. Filter the solution through a 0.2 µm syringe filter before injection[11].

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample.

-

Quantification: Identify the 10-HDA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 10-HDA in the sample using the calibration curve.

Data Presentation

Table 1: Typical 10-HDA Content in Royal Jelly

| Royal Jelly Form | 10-HDA Concentration Range (%) | Reference(s) |

| Pure/Fresh Cream | 1.26 - 2.21 | [9] |

| Lyophilized Powder | 3.01 - 6.19 | [9] |

| Supplements | 0.43 - 6.28 | [11] |

Table 2: HPLC Method Parameters for 10-HDA Quantification

| Parameter | Value | Reference(s) |

| Column | C18 (e.g., Zorbax Eclipse XDB-C18, Nova-pak C18) | [9][11] |

| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:0.2 v/v/v) | [13] |

| Flow Rate | 1.0 mL/min | [11][13] |

| Detection Wavelength | 210 - 225 nm | [2][11][13] |

| Column Temperature | 25°C - 40°C | [6][11] |

| Average Recovery Rate | 95.0% - 100.4% | [9][11] |

| Limit of Detection (LOD) | ~0.05 µg/mL | [11] |

| Limit of Quantification (LOQ) | ~0.25 µg/mL | [11] |

Visualizations

Caption: Workflow for the isolation and purification of 10-HDA from royal jelly.

References

- 1. Royal jelly acid: preparation, metabolism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mynaturalorigins.com [mynaturalorigins.com]

- 5. 10-Hydroxy-2-decenoic acid from Royal jelly: a potential medicine for RA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. CN103044240A - Process for extracting 10-oxhydryl-2-caproleic acid from royal jelly - Google Patents [patents.google.com]

- 11. apiservices.biz [apiservices.biz]

- 12. scribd.com [scribd.com]

- 13. Determination of 10-HDA in Royal Jelly and Its Products by RP-HPLC [spkx.net.cn]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Royal Jelly and trans-10-Hydroxy-2-Decenoic Acid Inhibit Migration and Invasion of Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying 10-HDA Bioactivity Using In Vitro Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the multifaceted bioactivities of 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly. The protocols outlined below cover key assays for assessing its anti-cancer, anti-inflammatory, and neuroprotective properties.

Anti-Cancer Bioactivity of 10-HDA

10-HDA has demonstrated significant anti-tumor effects across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Data Presentation: Cytotoxicity of 10-HDA in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Comments |

| A549 | Human Lung Cancer | 22.68 µM | No significant cytotoxicity on normal IMR90 human lung fibroblasts.[1] |

| NCI-H460 | Human Lung Cancer | 44.03 µM | |

| NCI-H23 | Human Lung Cancer | 44.79 µM | |

| HepG2 | Human Hepatoma | 59.6 µg/mL | No significant cytotoxic effects on normal THLE-3 cells (IC50: 106.4 µg/mL).[2] |

| SU-DHL-2 | Human Lymphoma | 496.8 µg/mL | Lower specificity compared to some other cancer cell lines.[3][4] |

| WiDr | Human Colon Cancer | - | Inhibits pro-inflammatory cytokine production.[2] |

| Caco-2 | Human Colorectal Adenocarcinoma | 37.5 µmol/mL | Potent anti-proliferative effect observed.[1] |

Experimental Protocols

a) Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of 10-HDA on cancer cells.

-

Materials:

-

Cancer cell line of interest (e.g., A549, HepG2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well plates

-

10-HDA stock solution (dissolved in DMSO or ethanol)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of 10-HDA in culture medium.

-

Replace the medium with 100 µL of medium containing various concentrations of 10-HDA. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest 10-HDA concentration).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

b) Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify apoptosis induced by 10-HDA.

-

Materials:

-

Cancer cell line (e.g., A549)

-

6-well plates

-

10-HDA

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with 10-HDA at the desired concentration (e.g., 30 µM for A549 cells) for various time points (e.g., 3, 6, 12, 24 hours).[5]

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Signaling Pathway Visualization

Anti-Inflammatory Bioactivity of 10-HDA

10-HDA exhibits anti-inflammatory properties by modulating the production of cytokines in immune cells.

Data Presentation: Effect of 10-HDA on Cytokine Production

| Cell Line | Treatment | Cytokine | Effect | Concentration |

| WiDr | 10-HDA | IL-8 | Decreased | 3 mM |

| WiDr | 10-HDA | IL-1β | Decreased | 3 mM |

| WiDr | 10-HDA | TNF-α | Decreased | 3 mM |

| WiDr | 10-HDA | IL-1ra | Increased | 0.1 - 3 mM |

| RAW 264.7 | LPS + 10-HDA | NO | Decreased | Dose-dependent |

| RAW 264.7 | LPS + 10-HDA | IL-6 | Decreased | Dose-dependent |

| RAW 264.7 | LPS + 10-HDA | TNF-α | Decreased | - |

Experimental Protocol

a) Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

10-HDA

-

Griess Reagent System

-

-

Procedure:

-